
2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine
Vue d'ensemble
Description
2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine, also known as MDMA, is a synthetic drug that belongs to the amphetamine class. It is a popular recreational drug that is commonly known as ecstasy. MDMA is known for its psychoactive effects, which include increased empathy, euphoria, and heightened sensations. In recent years, MDMA has gained attention in scientific research due to its potential therapeutic benefits.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis Applications
- Microwave-assisted synthesis methods have been developed for the efficient production of related compounds. This includes the synthesis of novel compounds via the Mannich reaction, showing potential in creating derivatives of 4-hydroxyacetophenone, which have implications in medicinal chemistry (Aljohani et al., 2019).
Antimicrobial Activity
- Compounds synthesized using similar chemical structures have been tested for antimicrobial activity against various bacteria, such as Escheria coli and Staphylococcus aureus, indicating potential applications in developing new antimicrobial agents (Sakram et al., 2018).
Synthesis and Characterization of Complexes
- Research has been conducted on the synthesis and characterization of morpholine-based Schiff-base complexes. These studies have explored their anticancer activities, providing insights into the potential use of these compounds in cancer research (Rezaeivala et al., 2020).
Structural Analysis
- Extensive studies have been done on the crystal structure and Hirshfeld analysis of gem-aminals-based morpholine, providing detailed insights into the molecular structure and intermolecular interactions of these compounds. This information is crucial for understanding the chemical properties and potential applications in various fields (Al-Majid et al., 2020).
Potential in Organic Light-Emitting Device (OLED) Applications
- Novel derivatives have been synthesized for potential use in standard-red organic light-emitting device applications, demonstrating the versatility of related compounds in the field of materials science (Luo et al., 2015).
Antibacterial and Anticonvulsant Activities
- Some new thioxoquinazolinone derivatives, related to the compound , have been synthesized and studied for their anticonvulsant and antimicrobial activities. This suggests potential therapeutic applications (Rajasekaran et al., 2013).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-8-11(15-3-5-16-6-4-15)10-1-2-12-13(7-10)18-9-17-12/h1-2,7,11H,3-6,8-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKSJQYYEQCTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




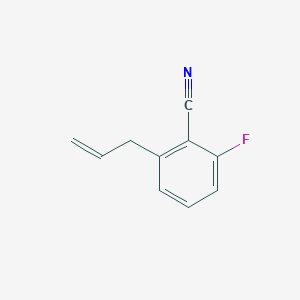
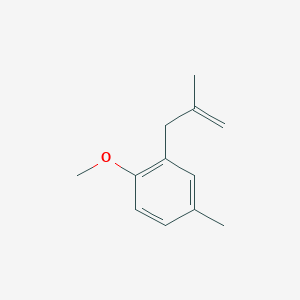
![2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B3174142.png)
![({2-[(4-Fluorophenyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B3174148.png)
![2-[3-(Propan-2-yl)phenoxy]ethan-1-amine](/img/structure/B3174153.png)
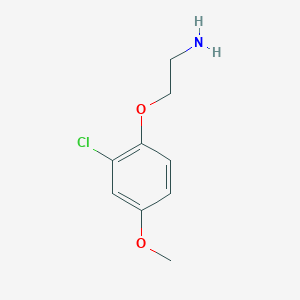
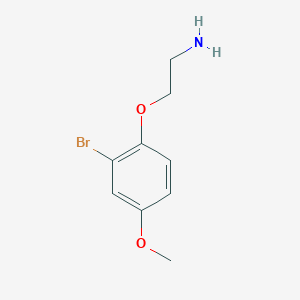

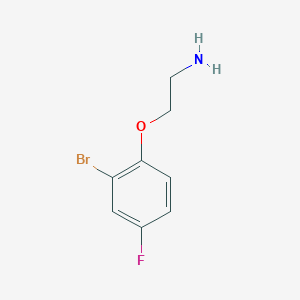
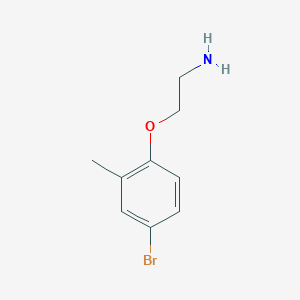
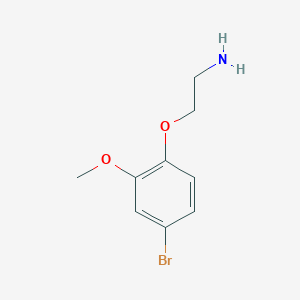
![1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174202.png)
![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3174214.png)